An In-Depth Technical Guide to (17Z,20Z,23Z,26Z,29Z)-Dotriacontapentaenoyl-CoA: A Key Player in Retinal Health and Disease
An In-Depth Technical Guide to (17Z,20Z,23Z,26Z,29Z)-Dotriacontapentaenoyl-CoA: A Key Player in Retinal Health and Disease
This guide provides a comprehensive technical overview of (17Z,20Z,23Z,26Z,29Z)-dotriacontapentaenoyl-CoA, a very-long-chain polyunsaturated fatty acyl-CoA (VLC-PUFA-CoA). It is intended for researchers, scientists, and drug development professionals engaged in the study of lipid biochemistry, retinal biology, and associated degenerative diseases. This document delves into the core biochemical properties, metabolic pathways, physiological significance, and analytical methodologies pertinent to this unique lipid molecule.
Introduction: The Significance of Very-Long-Chain Polyunsaturated Fatty Acyl-CoAs
(17Z,20Z,23Z,26Z,29Z)-dotriacontapentaenoyl-CoA is a C32:5 omega-3 fatty acyl-CoA, a member of the exclusive class of very-long-chain polyunsaturated fatty acids (VLC-PUFAs) which are defined as having a carbon chain length of 24 or more.[1][2] Unlike their shorter-chain counterparts, which are primarily obtained from dietary sources and synthesized in the liver, VLC-PUFAs are synthesized in situ in specific tissues, most notably the retina, brain, and testes.[2] In these specialized environments, they are integral to the structure and function of cellular membranes. Deficiencies or imbalances in VLC-PUFA metabolism have been directly implicated in the pathogenesis of severe degenerative diseases, particularly those affecting vision.[1] This guide will focus specifically on the C32:5 omega-3 variant, exploring its critical role in retinal health and its potential as a therapeutic target.
Biochemical Profile and Physicochemical Properties
(17Z,20Z,23Z,26Z,29Z)-dotriacontapentaenoyl-CoA is an activated form of (17Z,20Z,23Z,26Z,29Z)-dotriacontapentaenoic acid, esterified to coenzyme A. This thioester bond renders the fatty acyl group metabolically active, priming it for participation in various biochemical reactions.
Table 1: Physicochemical Properties of (17Z,20Z,23Z,26Z,29Z)-dotriacontapentaenoyl-CoA
| Property | Value |
| Molecular Formula | C₅₃H₈₄N₇O₁₇P₃S |
| Molecular Weight | 1219.28 g/mol |
| Chain Length | 32 Carbons |
| Unsaturation | 5 double bonds |
| Omega Classification | n-3 (omega-3) |
| Systematic Name | S-(2-((R)-3-((2-mercaptoethyl)amino)-3-oxopropyl)-5-(6-amino-9H-purin-9-yl)-4-hydroxy-tetrahydrofuran-3-yl) (17Z,20Z,23Z,26Z,29Z)-dotriacontapentaenoyl trihydrogentriphosphate |
The unique structure of VLC-PUFAs, with a long saturated carbon chain at the carboxyl end and a series of cis-double bonds at the methyl end, confers distinct biophysical properties that are critical for their function in biological membranes.[2]
Metabolic Pathway: The ELOVL4-Mediated Biosynthesis
The synthesis of (17Z,20Z,23Z,26Z,29Z)-dotriacontapentaenoyl-CoA is a specialized process that occurs within the endoplasmic reticulum and is critically dependent on the enzymatic activity of ELOVL4 (Elongation of Very Long Chain Fatty Acids-4).[3] ELOVL4 is a key elongase responsible for the condensation of malonyl-CoA with fatty acyl-CoAs of C26 or greater, a rate-limiting step in VLC-PUFA production.[3]
The biosynthetic pathway is believed to initiate from shorter omega-3 polyunsaturated fatty acids, with eicosapentaenoic acid (EPA; 20:5n-3) being a preferred precursor over docosahexaenoic acid (DHA; 22:6n-3).[4][5] The synthesis involves a series of alternating elongation and desaturation steps.
Figure 1: Simplified schematic of the ELOVL4-mediated biosynthesis of (17Z,20Z,23Z,26Z,29Z)-dotriacontapentaenoyl-CoA from an EPA precursor.
While the precise sequence of all enzymatic steps is still under active investigation, it is clear that ELOVL4 is the terminal and indispensable elongase for the synthesis of VLC-PUFAs with chain lengths of C28 and greater.[3]
Physiological Significance in the Retina
(17Z,20Z,23Z,26Z,29Z)-dotriacontapentaenoyl-CoA, and its corresponding fatty acid, are highly enriched in the photoreceptor cells of the retina.[1] Here, they are predominantly incorporated into phosphatidylcholines, which are major components of the photoreceptor outer segment disc membranes.[2] These specialized membranes are the site of phototransduction, the process of converting light into a neural signal.
The unique biophysical properties of VLC-PUFAs are thought to be critical for maintaining the high curvature of the disc rims and for modulating the fluidity and flexibility of the membrane, which is essential for the function of rhodopsin and other proteins involved in the visual cycle.[5][6]
A deficiency in retinal VLC-PUFAs, resulting from mutations in the ELOVL4 gene, is the underlying cause of Stargardt-like macular dystrophy (STGD3), a juvenile-onset form of macular degeneration that leads to progressive vision loss.[7][8] In animal models of STGD3, a significant reduction in C30-C34 VLC-PUFAs is observed in the retina, underscoring the critical role of these lipids in photoreceptor health and survival.[9][10]
Analytical Methodologies for Quantification
The quantification of (17Z,20Z,23Z,26Z,29Z)-dotriacontapentaenoyl-CoA in biological samples is challenging due to its low abundance and the inherent instability of the thioester bond. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of this and other acyl-CoA species.[11]
Experimental Workflow for LC-MS/MS Quantification
Figure 2: General experimental workflow for the quantification of (17Z,20Z,23Z,26Z,29Z)-dotriacontapentaenoyl-CoA from retinal tissue.
Detailed Protocol for LC-MS/MS Analysis
The following protocol provides a framework for the absolute quantification of (17Z,20Z,23Z,26Z,29Z)-dotriacontapentaenoyl-CoA. Optimization may be required based on the specific instrumentation and sample matrix.
1. Sample Preparation:
-
Excise and immediately flash-freeze retinal tissue in liquid nitrogen to quench metabolic activity.
-
Homogenize the frozen tissue in a suitable ice-cold buffer containing an appropriate internal standard (e.g., a deuterated or odd-chain VLC-PUFA-CoA).
-
Perform a lipid extraction using a modified Folch or Bligh-Dyer method.
-
Purify the acyl-CoA fraction using solid-phase extraction (SPE) with a C18 cartridge to remove interfering lipids and salts.
-
Evaporate the purified extract to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Parameters:
Table 2: Illustrative LC-MS/MS Parameters
| Parameter | Setting |
| LC Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile/Isopropanol |
| Gradient | Optimized for separation of VLC-PUFA-CoAs |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | [M+H]⁺ of (17Z,20Z,23Z,26Z,29Z)-dotriacontapentaenoyl-CoA |
| Product Ion (Q3) | Specific fragment ion (e.g., loss of the acyl chain or a fragment of the coenzyme A moiety) |
Note: The specific MRM transitions (precursor/product ion pairs) and collision energies must be empirically determined and optimized for the specific instrument being used. The use of a stable isotope-labeled internal standard is crucial for accurate quantification.
Regulatory Mechanisms and Therapeutic Potential
The biosynthesis of (17Z,20Z,23Z,26Z,29Z)-dotriacontapentaenoyl-CoA is primarily regulated by the expression and activity of the ELOVL4 enzyme. The transcriptional regulation of ELOVL4 in photoreceptor cells is an area of active research, with several transcription factors known to be involved in photoreceptor development and maintenance likely playing a role.[12]
Given the clear link between ELOVL4 dysfunction, VLC-PUFA deficiency, and Stargardt's disease, the ELOVL4 enzyme represents a promising therapeutic target.[7][8] Strategies aimed at restoring or enhancing ELOVL4 activity could potentially ameliorate the retinal degeneration observed in STGD3.
Drug Development and Future Directions
The development of small molecule activators of ELOVL4 is a viable therapeutic strategy. High-throughput screening assays can be developed to identify compounds that enhance the enzymatic activity of wild-type or even partially functional mutant ELOVL4.
Furthermore, gene therapy approaches aimed at delivering a functional copy of the ELOVL4 gene to photoreceptor cells hold significant promise for treating STGD3.[9]
The continued study of (17Z,20Z,23Z,26Z,29Z)-dotriacontapentaenoyl-CoA and its metabolic pathway will undoubtedly provide deeper insights into the complex lipid biochemistry of the retina and pave the way for novel therapeutic interventions for a range of devastating retinal degenerative diseases.
References
-
Agbaga, M. P., Brush, R. S., Mandal, M. N., Henry, K., Elliott, M. H., & Anderson, R. E. (2008). Role of Stargardt-3 macular dystrophy protein (ELOVL4) in the biosynthesis of very long chain fatty acids. Proceedings of the National Academy of Sciences, 105(35), 12843–12848. [Link]
- Harkewicz, R., & Dennis, E. A. (2011). A review of the very-long-chain polyunsaturated fatty acids. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1811(11), 635–645.
- Zhang, K., Kniazeva, M., Han, M., Li, W., Yu, Z., Yang, Z., ... & Zack, D. J. (2001). A 5-bp deletion in ELOVL4 is associated with two related forms of autosomal dominant macular dystrophy.
-
Tu, C., & Chen, Y. Q. (2012). ELOVL4 protein preferentially elongates 20: 5n3 to very long chain PUFAs over 20: 4n6 and 22: 6n3. Journal of lipid research, 53(8), 1573-1582. [Link]
-
Gorusupudi, A., Liu, A., Hageman, G. S., & Bernstein, P. S. (2017). Understanding the roles of very-long-chain polyunsaturated fatty acids (VLC-PUFAs) in eye health. Nutrients, 9(5), 459. [Link]
- Bennett, L. D., & Anderson, R. E. (2014). Effect of reduced retinal VLC-PUFA on rod and cone photoreceptors. Investigative ophthalmology & visual science, 55(10), 6349-6358.
- Karan, G., Lillo, C., Yang, Z., Cameron, D. J., Locke, K. G., van der Spuy, J., ... & Zhang, K. (2005). Lipofuscin accumulation, abnormal electrophysiology, and photoreceptor degeneration in mutant ELOVL4 transgenic mice: a model for macular degeneration. Proceedings of the National Academy of Sciences, 102(11), 4164-4169.
-
Donato, L., Scimone, C., Rinaldi, C., D'Angelo, R., Sidoti, A., & Ciavarella, C. (2018). Stargardt Phenotype Associated With Two ELOVL4 Promoter Variants and ELOVL4 Downregulation: New Possible Perspective to Etiopathogenesis?. Investigative ophthalmology & visual science, 59(13), 5466-5472. [Link]
- Cideciyan, A. V., Swider, M., Aleman, T. S., Tsybovsky, Y., Schwartz, S. B., Windsor, E. A., ... & Jacobson, S. G. (2017). In vivo gene therapy for Stargardt disease: a case report. The Lancet, 390(10094), 564-566.
-
Barabas, P., Liu, A., Xing, W., Chen, C., Tong, Z., Chen, Y., ... & Ayyagari, R. (2013). Role of ELOVL4 and very long-chain polyunsaturated fatty acids in mouse models of Stargardt type 3 retinal degeneration. Proceedings of the National Academy of Sciences, 110(14), 5533-5538. [Link]
-
Haynes, C. A., Allegood, J. C., Park, H., & Sullards, M. C. (2008). Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of lipid research, 49(5), 1113-1125. [Link]
-
Swaroop, A., Kim, D., & Forrest, D. (2010). Transcriptional regulation of photoreceptor development and homeostasis in the mammalian retina. Nature reviews. Neuroscience, 11(8), 563–576. [Link]
Sources
- 1. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. pnas.org [pnas.org]
- 4. Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding the Roles of Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs) in Eye Health - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapy Approaches for Stargardt Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Retina and RPE lipid profile changes linked with ABCA4 associated Stargardt's maculopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ELOVL4 protein preferentially elongates 20:5n3 to very long chain PUFAs over 20:4n6 and 22:6n3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ELOVL4: Very long-chain fatty acids serve an eclectic role in mammalian health and function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of Stargardt-3 macular dystrophy protein (ELOVL4) in the biosynthesis of very long chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
